

Biological activity of trifluoromethyl-containing hydrazides

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Compound of Interest

Compound Name: 6-(Trifluoromethyl)nicotinohydrazide

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An In-depth Technical Guide on the Biological Activity of Trifluoromethyl-containing Hydrazides

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of a trifluoromethyl (CF₃) group into organic molecules is a pivotal strategy in modern medicinal and agricultural chemistry.[1][2] This is due to the unique properties conferred by the CF₃ group, such as high electronegativity, metabolic stability, and lipophilicity, which can significantly enhance the biological activity and pharmacokinetic profile of a compound.[2][3] Hydrazides, characterized by the R-CO-NH-NH₂ scaffold, are versatile building blocks known to exhibit a wide spectrum of biological activities. The fusion of these two pharmacophores—the trifluoromethyl group and the hydrazide or its hydrazone derivative (R-CO-NH-N=CR'R'')—has given rise to a class of compounds with potent and diverse biological activities, including antimicrobial, anticancer, insecticidal, and enzyme inhibitory properties.[4][5][6] This guide provides a comprehensive overview of the synthesis, biological activities, and experimental evaluation of trifluoromethyl-containing hydrazides.

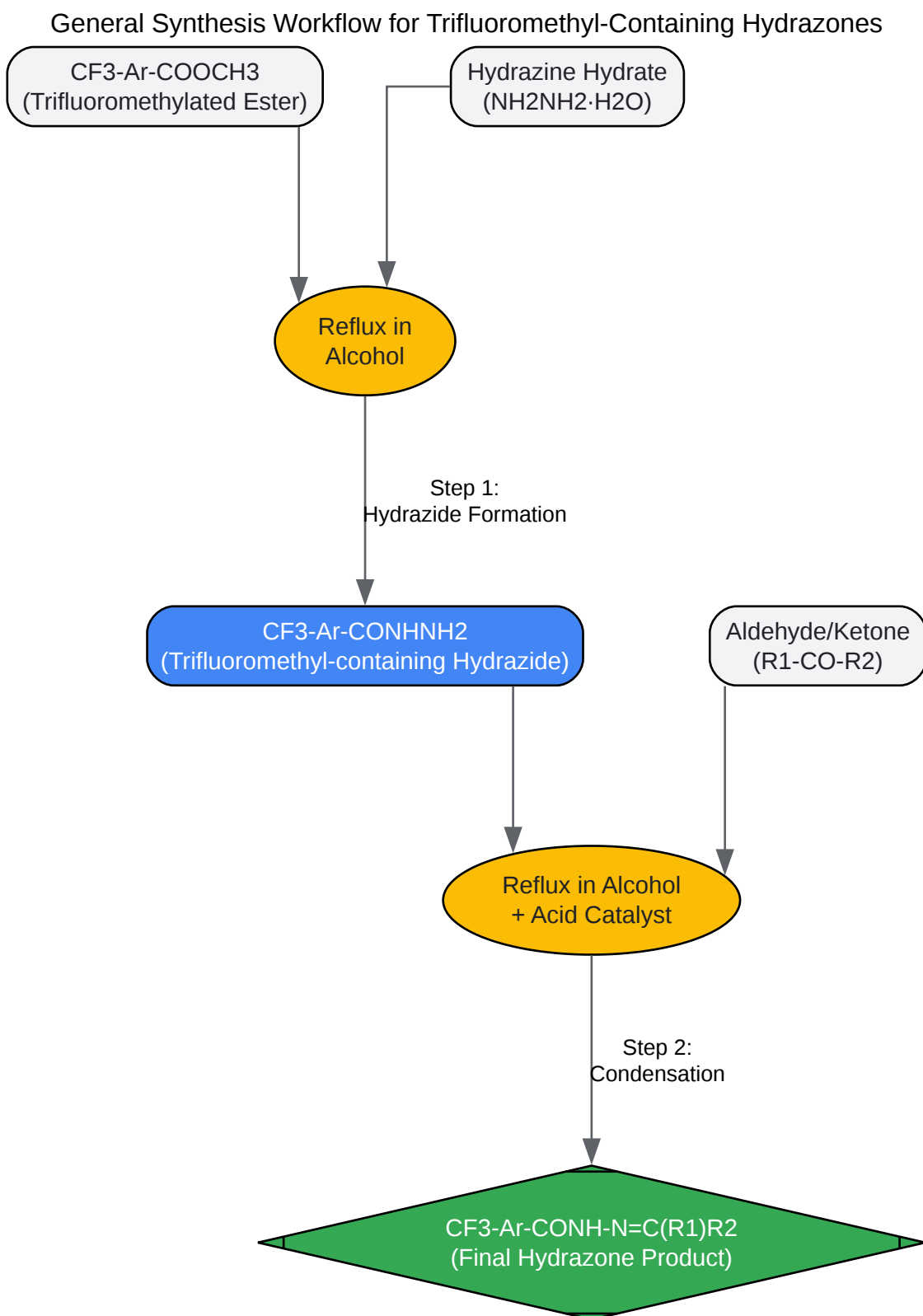
Synthesis of Trifluoromethyl-Containing Hydrazides and Hydrazones

The synthesis of trifluoromethyl-containing hydrazides and their subsequent conversion to hydrazones are typically straightforward and high-yielding processes. The general synthetic route involves two main steps: the formation of the hydrazide and the condensation to form the hydrazone.

General Experimental Protocol: Synthesis

Step 1: Synthesis of Trifluoromethyl-containing Benzohydrazide A common starting material, such as a methyl ester containing a trifluoromethyl group (e.g., methyl 4-(trifluoromethyl)benzoate), is reacted with hydrazine hydrate ($\text{NH}_2\text{NH}_2 \cdot \text{H}_2\text{O}$). The reaction is typically carried out in a suitable solvent like an alcohol (e.g., propanol or methanol) and heated under reflux for several hours.^{[4][7]} The hydrazide product often precipitates upon cooling and can be purified by recrystallization.

Step 2: Synthesis of Hydrazones The synthesized trifluoromethyl-containing hydrazide is then reacted with a selected aldehyde or ketone (1:1.1 molar ratio) in a solvent such as boiling methanol or ethanol.^{[4][8]} A few drops of an acid catalyst, like concentrated sulfuric acid or acetic acid, may be added to facilitate the condensation reaction.^{[4][9]} The reaction mixture is heated under reflux for 2 to 6 hours. The resulting hydrazone product usually precipitates from the solution upon cooling and can be collected by filtration and purified by recrystallization.^{[8][9]}



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Caption: General reaction scheme for the synthesis of trifluoromethyl-containing hydrazones.

Biological Activities

Trifluoromethyl-containing hydrazides and hydrazones have demonstrated a remarkable range of biological activities, positioning them as promising candidates for drug and agrochemical development.

Antimicrobial and Antifungal Activity

This class of compounds exhibits significant activity against a wide array of pathogens, including bacteria, mycobacteria, and fungi.

- **Antitubercular Activity:** Several hydrazones derived from 4-(trifluoromethyl)benzohydrazide have shown potent and selective inhibition of *Mycobacterium tuberculosis*.^[10] For instance, a camphor-based derivative exhibited a minimum inhibitory concentration (MIC) of 4 μM against *M. tuberculosis*.^[10] Other studies have identified novel trifluoromethyl pyrimidinone compounds with MICs under 5 μM against this pathogen.^{[11][12][13]}
- **Antibacterial Activity:** These compounds are active against both Gram-positive and Gram-negative bacteria.^[4] N'-(5-Chloro-2-hydroxybenzylidene)-4-(trifluoromethyl)benzohydrazide showed potent activity against Gram-positive bacteria, including methicillin-resistant *Staphylococcus aureus* (MRSA), with MIC values as low as 0.49 μM .^[10]
- **Antifungal Activity:** The same 5-chlorosalicylidene derivative also displayed strong antifungal properties against *Candida glabrata* and *Trichophyton mentagrophytes* with MICs in the low micromolar range ($\leq 0.49\text{--}3.9\text{ }\mu\text{M}$).^[10]

Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing The minimum inhibitory concentration (MIC) is typically determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

- **Preparation:** A two-fold serial dilution of the test compounds is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).
- **Inoculation:** Each well is inoculated with a standardized suspension of the microorganism to a final concentration of approximately 5×10^5 CFU/mL for bacteria or $0.5\text{--}2.5 \times 10^3$ CFU/mL for fungi.

- Incubation: The plates are incubated at 35-37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
- Reading: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Compound Class	Organism	Activity (MIC/IC)	Reference
4-(Trifluoromethyl)benzo hydrazones	Mycobacterium tuberculosis	4 μ M - 16 μ M	[10]
4-(Trifluoromethyl)benzo hydrazones	MRSA	≤ 0.49 μ M	[10]
4-(Trifluoromethyl)benzo hydrazones	Candida glabrata	≤ 0.49 - 3.9 μ M	[10]
N-(Trifluoromethyl)phenyl Pyrazoles	S. aureus (MRSA strains)	0.78 - 3.12 μ g/mL	[14]
Trifluoromethyl Pyrimidinones	Mycobacterium tuberculosis	< 5 μ M (IC90)	[11][12]

Table 1: Summary of Antimicrobial and Antifungal Activities.

Enzyme Inhibition

Trifluoromethyl-containing hydrazones have been identified as potent inhibitors of various enzymes, which is a key mechanism for their therapeutic effects.

- Cholinesterase Inhibition: Hydrazones of 4-(trifluoromethyl)benzohydrazide are effective dual inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in the pathogenesis of Alzheimer's disease.[4] IC50 values for AChE inhibition range from 46.8–137.7 μ M, and for BuChE, from 19.1–881.1 μ M.[4] Kinetic studies revealed a mixed-type inhibition mechanism for the most potent compounds.[4]

Experimental Protocol: Cholinesterase Inhibition Assay (Ellman's Method) This spectrophotometric method is widely used to screen for AChE and BuChE inhibitors.

- Reagents: Acetylthiocholine (ATCh) or butyrylthiocholine (BTCh) as the substrate, 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) as the chromogen, and the respective cholinesterase enzyme.
- Procedure: The test compound is pre-incubated with the enzyme in a buffer solution (e.g., phosphate buffer, pH 8.0) in a 96-well plate.
- Reaction Initiation: The reaction is started by adding the substrate (ATCh or BTCh) and DTNB.
- Measurement: The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to form a yellow-colored anion. The rate of color formation is monitored by measuring the absorbance at 412 nm over time using a microplate reader.
- Calculation: The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor. IC50 values are determined from the dose-response curves.

Compound Class	Enzyme	Activity (IC50)	Reference
4-(Trifluoromethyl)benzo hydrazones	Acetylcholinesterase (AChE)	46.8 – 137.7 μ M	[4]
4-(Trifluoromethyl)benzo hydrazones	Butyrylcholinesterase (BuChE)	19.1 – 881.1 μ M	[4]

Table 2: Summary of Cholinesterase Inhibitory Activity.

Anticancer Activity

The introduction of a trifluoromethyl group into various heterocyclic scaffolds, including those linked to a hydrazide moiety, has been shown to enhance anticancer activity.[15][16]

- **Cytotoxicity:** Trifluoromethyl-containing thiazolo[4,5-d]pyrimidine derivatives have demonstrated antiproliferative activity against human cancer cell lines, including melanoma (A375, C32), prostate (DU145), and breast cancer (MCF-7).^[17] One of the most active compounds, a 7-chloro derivative, showed IC₅₀ values of 24.4 μ M and 25.4 μ M against C32 and A375 melanoma cells, respectively.^[17] Studies on isoxazole-based molecules also revealed that the presence of a CF₃ group significantly enhanced anticancer activity against MCF-7 cells, with the lead compound showing an IC₅₀ of 2.639 μ M.^{[15][16]}

Experimental Protocol: MTT Assay for Cytotoxicity The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

- **Cell Seeding:** Cancer cells are seeded into 96-well plates at a specific density and allowed to attach overnight.
- **Compound Treatment:** The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
- **MTT Addition:** MTT solution is added to each well, and the plate is incubated for another 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.
- **Solubilization:** A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
- **Measurement:** The absorbance is measured at approximately 570 nm using a microplate reader.
- **Analysis:** The percentage of cell viability is calculated relative to untreated control cells, and IC₅₀ values are determined.

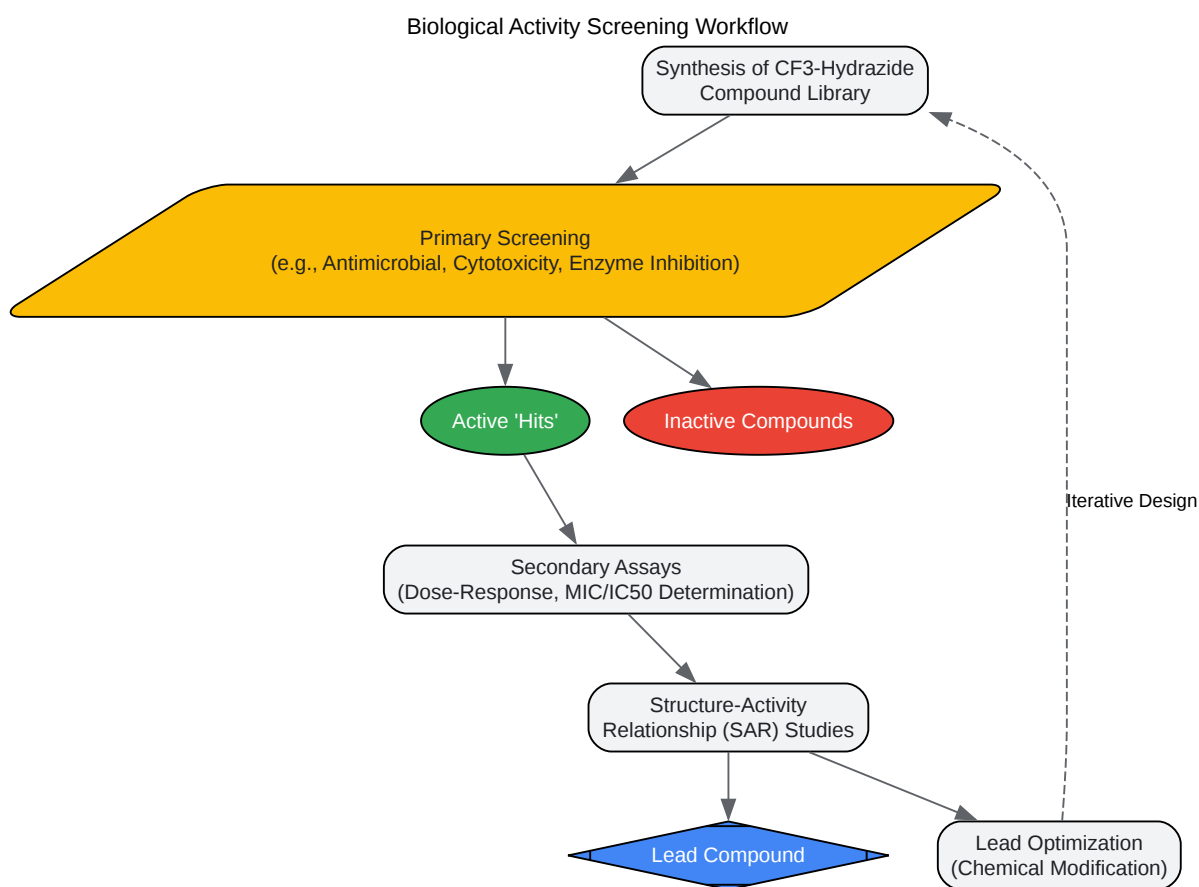
Compound Class	Cell Line	Activity (IC50)	Reference
4-(Trifluoromethyl)isoxazoles	MCF-7 (Breast Cancer)	2.639 μ M	[16]
Thiazolo[4,5-d]pyrimidines	C32 (Melanoma)	24.4 μ M	[17]
Thiazolo[4,5-d]pyrimidines	A375 (Melanoma)	25.4 μ M	[17]

Table 3: Summary of Anticancer Activities.

Agrochemical Activities (Herbicidal and Insecticidal)

Trifluoromethyl-containing hydrazides and related structures are highly valuable in agriculture.

- **Herbicidal Activity:** Certain N'-[2,6-dinitro-4-(trifluoromethyl)phenyl]hydrazides interfere with the photosynthetic electron transport chain in plants, specifically on the donor side of photosystem II, leading to potent herbicidal effects.[7]
- **Insecticidal/Larvicidal Activity:** Aryl hydrazones derived from 8-trifluoromethyl quinoline have shown significant larvicidal activity against mosquito species like *Anopheles arabiensis*, a major malaria vector.[8] Additionally, phthalic acid diamides and phenylpyrazole derivatives containing a trifluoromethyl group exhibit excellent activity against a broad spectrum of lepidopterous insects and other pests.[18][19]



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